molecular formula C24H24N2O7 B049248 Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-75-3

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B049248
M. Wt: 452.5 g/mol
InChI Key: NFBXJAYFPJYHPU-UHFFFAOYSA-N
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Description

Research into complex organic compounds, such as Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, often focuses on understanding their synthesis, molecular structure, and chemical properties. These compounds can exhibit a wide range of biological activities and are of interest in fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, derivatives of partially hydrogenated isoquinolines, similar in structural complexity, can be synthesized via condensation reactions involving amino acids and ethyl esters under specific conditions (Dyachenko & Vovk, 2013).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for their chemical behavior and interactions. Crystal structure analysis, such as Hirshfeld surface analysis and DFT studies, can provide insights into the arrangement of atoms within a molecule and the potential for interactions with other molecules (Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve interactions with nucleophiles and electrophiles, leading to the formation of new bonds and functional groups. For instance, the Heck-mediated synthesis can be a method to construct complex structures, indicating the versatility of such compounds in synthetic chemistry (Pampín et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various fields. Techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) can be used to characterize these aspects (Vogt et al., 2013).

Chemical Properties Analysis

The reactivity of such complex molecules towards various reagents can shed light on their chemical properties. Studies on similar compounds reveal their potential in synthesizing novel structures and exploring new chemical pathways. For example, reactions involving ethyl esters and naphthylamines have led to the synthesis of novel benzoquinoline derivatives, showcasing the chemical versatility of these molecules (Marzaro et al., 2016).

Scientific Research Applications

  • Ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, a related compound, is used in the synthesis of HIV-1 reverse transcriptase inhibitors and antimicrobial preparations (Dyachenko & Vovk, 2013).

  • Ethyl 2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate exhibits inhibitory effects against the growth of human hepatocellular carcinoma cell lines (HepG-2) (El-Deen, Anwar, & Hasabelnaby, 2016).

  • This compound is involved in the synthesis of benzo[f]quinoline derivatives, which have potential applications in organic synthesis and drug development (Gusak & Kozlov, 2007).

  • It is also used in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, indicating its role in the development of novel chemical compounds (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

  • In a study on central nervous system active compounds, ethyl 2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate was found to cause loss of motor control in mice and was identified as relatively toxic (Hung, Janowski, & Prager, 1985).

  • It has been identified as a potent and selective inhibitor in cellular assays, highlighting its potential in drug discovery and development (Madoux, Li, Chase, Zastrow, Cameron, Conkright, Griffin, Thacher, & Hodder, 2008).

properties

IUPAC Name

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXJAYFPJYHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Citations

For This Compound
1
Citations
F Madoux, X Li, P Chase, G Zastrow, MD Cameron… - Molecular …, 2008 - ASPET
The steroidogenic factor 1 (SF-1, also known as NR5A1) is a transcription factor belonging to the nuclear receptor superfamily. Whereas most of the members of this family have been …
Number of citations: 57 molpharm.aspetjournals.org

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